molecular formula C20H31N3O3S B5603120 N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5603120
M. Wt: 393.5 g/mol
InChI Key: YRMXKAHIEGLKPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, including those similar to N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, are typically synthesized through multi-step reactions involving nucleophilic substitution, reduction, and functional group transformations. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity, highlighting the importance of substituents and structural modifications in the piperidine scaffold for enhanced activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the targeted compound, is characterized by the presence of a piperidine ring, a common feature that imparts significant chemical and biological properties. X-ray crystallography, NMR, and other spectroscopic methods are often used to determine the precise molecular configuration. For instance, Naveen et al. (2007) utilized X-ray crystallography to investigate the structure of a related piperidine derivative, revealing insights into its conformation and bonding characteristics (Naveen et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation, which are crucial for the synthesis and modification of these compounds. The reactivity can be influenced by the nature of substituents on the piperidine ring and the surrounding functional groups. The work of Vinaya et al. (2009) on the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens highlights the significance of chemical modifications for biological activity (Vinaya et al., 2009).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study synthesized a series of piperidine derivatives, evaluating them for anti-acetylcholinesterase (anti-AChE) activity. Substitutions on the benzamide significantly increased activity, indicating the potential of these compounds, including N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, as potent inhibitors of acetylcholinesterase, suggesting applications in treating conditions like dementia. The particular compound was noted for its high affinity and substantial increase in acetylcholine content in rat brains, proposing it as a candidate for antidementia agent development (Sugimoto et al., 1990).

Serotonin Receptor Agonism

Research into benzamide derivatives with a polar substituent group at the piperidine ring showed effects on gastrointestinal motility, indicating potential as prokinetic agents. These studies highlight the versatility of piperidine derivatives in modulating receptor activity, which could extend to compounds like this compound, for therapeutic purposes beyond their established use (Sonda et al., 2004).

Na+/H+ Antiporter Inhibition

In the context of acute myocardial infarction treatment, benzoylguanidines, which include structural similarities to this compound, have been identified as potent Na+/H+ exchanger inhibitors. These compounds offer a protective effect against cardiac ischemia and reperfusion damage, underscoring the potential for piperidine derivatives in cardiovascular therapeutic applications (Baumgarth et al., 1997).

Antioxidant and Anticholinesterase Activities

A study on sulfonyl hydrazone scaffolds and piperidine rings, important in medicinal chemistry, showed significant antioxidant capacity and anticholinesterase activity. This research suggests that derivatives of this compound could be explored for their antioxidant properties and efficacy in inhibiting cholinesterase enzymes (Karaman et al., 2016).

properties

IUPAC Name

N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-16-5-3-11-22(14-16)19-9-7-17(8-10-19)13-21-20(24)18-6-4-12-23(15-18)27(2,25)26/h7-10,16,18H,3-6,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMXKAHIEGLKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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